molecular formula C14H15N3O B1530933 3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile CAS No. 1087784-60-8

3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

Cat. No. B1530933
CAS RN: 1087784-60-8
M. Wt: 241.29 g/mol
InChI Key: BFDIRDPWKPACKI-FMIVXFBMSA-N
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Description

3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, also known as 4-APCP, is an organic compound composed of an aminophenyl ring, a pyrrolidine ring, and a prop-2-enenitrile group. It is a colorless solid with a melting point of 122-123°C and a boiling point of 315-316°C. 4-APCP is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, and has been studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

The compound "3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile" has been explored in various scientific research contexts, particularly in the synthesis of complex molecules and materials. A notable application involves its role in the formation of tricarbonylrhenium complexes with significant implications in luminescence and electronic properties. The attachment of a 4-substituted phenyl arm, such as an aminophenyl moiety, affects the geometrical and electronic characteristics of the resultant complexes, influencing their photo-physical behaviors (Wolff et al., 2013).

Catalysis and Reaction Mechanisms

The compound's pyrrolidine component is central to research in catalysis and reaction mechanisms. For instance, it has been used to study the enantioselective synthesis of alpha-aminooxy carbonyl compounds, showcasing the importance of pyrrolidine enamine substrates and the development of catalytic systems that achieve high yields and complete enantioselectivity for both aldehydes and ketones (Momiyama et al., 2004). This highlights its potential in creating asymmetric synthetic pathways, crucial for pharmaceutical manufacturing.

Material Science and NLO Applications

Another area of interest is in material science, where derivatives of the compound have been synthesized for new classes of nonlinear optical (NLO) materials. The synthesis of nicotinonitrile derivatives, including pyrrolidine variants, demonstrates the compound's utility in generating materials with high NLO values, which are essential for optical and photonic technologies (Raghukumar et al., 2003).

Advanced Polymer Development

In polymer science, the introduction of pyridine and pyrrolidine functionalities has been pivotal in creating novel polyimides with improved solubility and thermal stability. These materials exhibit promising applications in electronics and aerospace for their exceptional mechanical properties and low water uptake (Yan et al., 2011).

properties

IUPAC Name

(E)-3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c15-10-12(14(18)17-7-1-2-8-17)9-11-3-5-13(16)6-4-11/h3-6,9H,1-2,7-8,16H2/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDIRDPWKPACKI-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=CC2=CC=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C(=C/C2=CC=C(C=C2)N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
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3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
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3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
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3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

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